Propizepine

描述

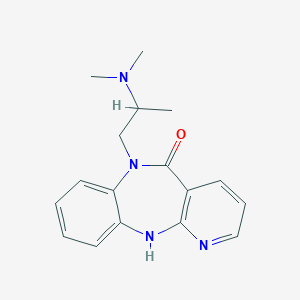

RN given refers to parent cpd; synonym UP 106 refers to HCl; structure

Structure

3D Structure

属性

IUPAC Name |

6-[2-(dimethylamino)propyl]-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-12(20(2)3)11-21-15-9-5-4-8-14(15)19-16-13(17(21)22)7-6-10-18-16/h4-10,12H,11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLBETLXDPBWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14559-79-6 (hydrochloride) | |

| Record name | Propizepine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20864247 | |

| Record name | 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10321-12-7 | |

| Record name | Propizepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10321-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propizepine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propizepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09B57945V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propizepine: A Technical Review of its Presumed Mechanism of Action as a Tricyclic Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Propizepine is a tricyclic antidepressant (TCA) that was introduced in France in the 1970s.[1] Due to its age and limited geographical use, detailed public data on its specific receptor binding affinities, transporter inhibition, and pharmacokinetic profile are scarce. This guide, therefore, provides an in-depth overview of the established mechanism of action for the tricyclic antidepressant class, to which this compound belongs. The quantitative data and experimental protocols presented herein are representative of well-characterized TCAs and serve to illustrate the presumed pharmacological properties of this compound.

Introduction to this compound

This compound, marketed under the brand names Depressin and Vagran, is a tricyclic antidepressant drug.[1] Structurally, it is a dibenzodiazepine derivative. Like other TCAs, its therapeutic effect in treating depression is believed to stem from its ability to modulate the synaptic concentrations of monoamine neurotransmitters.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action of tricyclic antidepressants is the inhibition of the reuptake of norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) from the synaptic cleft. By blocking these transporters, TCAs increase the concentration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor signaling.

Table 1: Monoamine Transporter Inhibition Profiles of Representative Tricyclic Antidepressants

| Compound | NET IC50 (nM) | SERT IC50 (nM) |

| Amitriptyline | 35 | 4 |

| Nortriptyline | 10 | 18 |

| Imipramine | 1.4 | 0.8 |

| Desipramine | 0.8 | 34 |

| Clomipramine | 0.3 | 0.14 |

Data are illustrative and compiled from various pharmacological sources.

Experimental Protocol: Monoamine Reuptake Inhibition Assay

A common method to determine the inhibitory activity of a compound on monoamine transporters is through a radioligand uptake assay using synaptosomes or transfected cell lines.

Objective: To determine the IC50 values of a test compound (e.g., a TCA) for the inhibition of norepinephrine and serotonin uptake.

Methodology:

-

Preparation of Synaptosomes or Transfected Cells:

-

Synaptosomes are prepared from specific brain regions (e.g., hypothalamus for NET, brainstem for SERT) of rodents.

-

Alternatively, human embryonic kidney (HEK293) cells are stably transfected to express human NET or SERT.

-

-

Uptake Assay:

-

Aliquots of the synaptosome or cell preparation are pre-incubated with various concentrations of the test compound.

-

Radiolabeled substrate ([³H]norepinephrine or [³H]serotonin) is added to initiate the uptake reaction.

-

The reaction is incubated for a short period (e.g., 10 minutes) at 37°C.

-

Uptake is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, representing the amount of transported substrate, is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

Secondary Mechanism of Action: Receptor Blockade

In addition to reuptake inhibition, TCAs interact with a variety of postsynaptic receptors, which contributes to both their therapeutic effects and their side-effect profile. These interactions are often as antagonists.

Table 2: Receptor Binding Affinities (Ki, nM) of Representative Tricyclic Antidepressants

| Compound | Muscarinic M1 | Histamine H1 | α1-Adrenergic | α2-Adrenergic | Serotonin 5-HT2A |

| Amitriptyline | 18 | 1.1 | 24 | 1000 | 22 |

| Nortriptyline | 110 | 10 | 50 | 2000 | 45 |

| Imipramine | 91 | 11 | 67 | 1200 | 70 |

| Desipramine | 530 | 110 | 180 | 5000 | 200 |

| Clomipramine | 37 | 31 | 38 | 2700 | 27 |

Data are illustrative and compiled from various pharmacological sources. Lower Ki values indicate higher binding affinity.

Experimental Protocol: Radioligand Receptor Binding Assay

Receptor binding affinities are determined using competitive binding assays with membranes prepared from animal tissues or cultured cells expressing the receptor of interest.

Objective: To determine the binding affinity (Ki) of a test compound for various G-protein coupled receptors.

Methodology:

-

Membrane Preparation:

-

Cell membranes are prepared from specific tissues (e.g., rat cortex for 5-HT2A receptors) or from cell lines overexpressing the target receptor.

-

-

Binding Assay:

-

Membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.

-

The incubation is carried out until equilibrium is reached.

-

The reaction is terminated by rapid filtration, and the amount of bound radioligand is quantified.

-

-

Data Analysis:

-

The IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetics

The pharmacokinetic profiles of TCAs are characterized by good oral absorption, high plasma protein binding, and extensive hepatic metabolism, primarily by cytochrome P450 enzymes.

Table 3: Pharmacokinetic Parameters of Representative Tricyclic Antidepressants in Humans

| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Major Metabolites |

| Amitriptyline | 30-60 | 95 | 10-50 | Nortriptyline |

| Nortriptyline | 45-70 | 93-95 | 18-44 | 10-hydroxynortriptyline |

| Imipramine | 29-77 | 60-95 | 9-20 | Desipramine |

| Desipramine | 33-55 | 73-92 | 12-24 | 2-hydroxydesipramine |

| Clomipramine | 40-50 | 97 | 21-31 | Desmethylclomipramine |

Data are illustrative and compiled from various pharmacokinetic studies.

Experimental Protocol: Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a TCA after oral administration in healthy human volunteers.

Methodology:

-

Study Design: A single-dose, open-label study in a cohort of healthy adult volunteers.

-

Drug Administration: A single oral dose of the TCA is administered after an overnight fast.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dose.

-

Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The following parameters are calculated from the plasma concentration-time data:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Apparent volume of distribution (Vd/F)

-

Apparent total clearance (CL/F)

-

Conclusion

While specific experimental data for this compound are not widely available, its classification as a tricyclic antidepressant provides a strong framework for understanding its mechanism of action. It is presumed to act primarily as a serotonin and norepinephrine reuptake inhibitor, with additional antagonist activity at various postsynaptic receptors. This dual action on monoamine systems is the cornerstone of the therapeutic efficacy of the TCA class in the treatment of depression. Further research would be necessary to fully elucidate the specific pharmacological and pharmacokinetic profile of this compound and to understand its precise therapeutic window and side-effect liability in comparison to other TCAs.

References

The Pharmacological Profile of Tricyclic Antidepressants: A Technical Guide for Researchers

Disclaimer: This technical guide provides a comprehensive overview of the pharmacological profile of tricyclic antidepressants (TCAs), a class of drugs to which Propizepine belongs. Due to the limited availability of specific pharmacological data for this compound in the public domain, this document utilizes data from the well-characterized TCAs, Imipramine (B1671792) and its active metabolite Desipramine (B1205290) , as representative examples to illustrate the key pharmacological principles and experimental methodologies relevant to this drug class. This compound (brand names Depressin, Vagran) is a TCA that was introduced for the treatment of depression in France in the 1970s[1].

Introduction to Tricyclic Antidepressants

Tricyclic antidepressants are a class of medications that have been used for decades in the management of major depressive disorder and other psychiatric conditions. Their therapeutic effects are primarily attributed to their ability to modulate the synaptic concentrations of the monoamine neurotransmitters, serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), by inhibiting their reuptake into presynaptic neurons. This guide delves into the detailed pharmacological properties of TCAs, providing researchers, scientists, and drug development professionals with a technical framework for understanding their mechanism of action, pharmacodynamics, and pharmacokinetics.

Mechanism of Action

The core mechanism of action of TCAs involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By binding to these transporters, TCAs prevent the reuptake of 5-HT and NE from the synaptic cleft, thereby increasing their availability to interact with postsynaptic receptors. This enhanced neurotransmission in monoaminergic pathways is believed to underlie their antidepressant effects.

The following diagram illustrates the primary mechanism of action of TCAs at the synaptic level.

Pharmacodynamics

The pharmacodynamic profile of TCAs is complex, extending beyond their primary effects on SERT and NET. They also exhibit varying affinities for other neurotransmitter receptors, which contributes to their therapeutic effects and side-effect profiles.

Receptor and Transporter Binding Affinities

The binding affinities of TCAs for various receptors and transporters are typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher affinity.

| Target | Imipramine (Ki, nM) | Desipramine (Ki, nM) |

| Transporters | ||

| Serotonin Transporter (SERT) | 1.4[2] | 100[3] |

| Norepinephrine Transporter (NET) | 37[2] | 4.2[4] |

| Dopamine Transporter (DAT) | >10,000 | >10,000 |

| Receptors | ||

| Histamine H1 Receptor | 37[2] | - |

| Muscarinic Acetylcholine Receptor | 46[2] | - |

| α1-Adrenergic Receptor | 32[2] | - |

Monoamine Reuptake Inhibition

The functional potency of TCAs in inhibiting monoamine reuptake is often expressed as the half-maximal inhibitory concentration (IC50).

| Parameter | Imipramine |

| IC50 (nM) | |

| Serotonin Reuptake Inhibition | 32[5] |

| Norepinephrine Reuptake Inhibition | 35[6] |

Pharmacokinetics

The pharmacokinetic profile of TCAs describes their absorption, distribution, metabolism, and excretion (ADME). These parameters can vary significantly among individuals due to genetic factors, particularly polymorphisms in cytochrome P450 (CYP) enzymes.

| Parameter | Imipramine | Desipramine |

| Bioavailability | 29-77%[7] | ~40%[8] |

| Peak Plasma Concentration (Tmax) | 2-6 hours[7][9] | 4-6 hours[10] |

| Volume of Distribution (Vd) | 10-20 L/kg[7] | 10-50 L/kg[8] |

| Protein Binding | 60-96%[7] | 73-92%[8] |

| Metabolism | Hepatic (CYP1A2, CYP3A4, CYP2C19, CYP2D6)[7][9] | Hepatic (CYP2D6, CYP1A2)[10] |

| Elimination Half-life (t½) | ~12 hours[7] | ~20 hours[8] |

| Clearance | ~1 L/h/kg[7] | ~1.8 L/h/kg[8] |

Metabolism

Imipramine is a tertiary amine TCA that is metabolized in the liver to its active secondary amine metabolite, desipramine, primarily through demethylation by CYP2C19, CYP1A2, and CYP3A4. Both imipramine and desipramine are further metabolized via hydroxylation by CYP2D6[9]. The genetic polymorphism of CYP2D6 is a major contributor to the interindividual variability in plasma concentrations of TCAs[9].

Clinical Efficacy and Dosage

Imipramine and desipramine have demonstrated efficacy in the treatment of major depressive disorder[11][12][13]. The therapeutic response to TCAs typically has a delayed onset, often taking two to four weeks to become apparent[14].

| Drug | Indication | Typical Adult Dosage | Response Rate |

| Imipramine | Major Depressive Disorder | 75-150 mg/day (outpatients), up to 300 mg/day (inpatients)[15] | Varies; may be more effective in psychotic depression[13] |

| Desipramine | Major Depressive Disorder | 100-200 mg/day, up to 300 mg/day in severe cases[16] | ~85% in one study of endogenomorphic depression[11] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of TCAs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To determine the Ki of a test compound (e.g., Imipramine) for a target (e.g., SERT).

Materials:

-

Cell membranes expressing the target receptor/transporter (e.g., from HEK293 cells)

-

Radioligand with known affinity for the target (e.g., [³H]Imipramine)

-

Test compound (unlabeled Imipramine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[17].

Synaptosomal Monoamine Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes.

Objective: To determine the IC50 of a test compound for serotonin or norepinephrine reuptake.

Materials:

-

Synaptosomes (prepared from rodent brain tissue)

-

Radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE)

-

Test compound

-

Uptake buffer (e.g., Krebs-Ringer buffer)

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the reaction by rapid filtration and washing with ice-cold buffer.

-

Counting: Measure the radioactivity retained in the synaptosomes.

-

Data Analysis: Plot the percent inhibition of uptake against the concentration of the test compound to determine the IC50[6][17].

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

Objective: To measure the effect of a TCA on extracellular levels of 5-HT and NE in a specific brain region.

Materials:

-

Animal model (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC with electrochemical detection (HPLC-ECD)

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Drug Administration: Administer the test compound (e.g., Imipramine) systemically.

-

Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.

-

Data Analysis: Compare neurotransmitter levels before and after drug administration to determine the effect of the compound on neurotransmitter release and reuptake[1].

Conclusion

This technical guide provides a detailed overview of the pharmacological profile of tricyclic antidepressants, using Imipramine and Desipramine as representative examples due to the scarcity of specific data for this compound. The multifaceted nature of TCAs, encompassing their primary action on monoamine transporters and their interactions with various other receptors, underscores the complexity of their therapeutic and adverse effects. The experimental protocols detailed herein offer a foundational understanding of the methodologies employed to elucidate the pharmacological characteristics of this important class of antidepressants. Further research into the specific properties of less-characterized TCAs like this compound is warranted to expand our understanding of their clinical utility.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 6. benchchem.com [benchchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Efficacy of desipramine in endogenomorphically depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of desipramine in depressed outpatients. Response according to research diagnosis criteria diagnoses and severity of illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of imipramine in psychotic versus nonpsychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. choosingtherapy.com [choosingtherapy.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Propizepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and chemical structure of Propizepine, a tricyclic antidepressant. The information is compiled from available chemical literature and databases, offering a core understanding for professionals in the field of drug development and organic synthesis.

This compound: Chemical Identity

This compound is a tricyclic antidepressant drug that was introduced in France in the 1970s.[1] Its chemical structure is based on a pyrido[3,2-c][2]benzodiazepine core.

| Identifier | Value |

| IUPAC Name | 6-(2-dimethylaminopropyl)-11H-pyrido[3,2-c][2]benzodiazepin-5-one |

| CAS Number | 10321-12-7 |

| Molecular Formula | C₁₇H₂₀N₄O |

| Molar Mass | 296.37 g/mol |

| Melting Point | 122 °C |

| Hydrochloride Salt Melting Point | 235 °C |

Chemical Structure

The chemical structure of this compound is characterized by a central seven-membered diazepine (B8756704) ring fused to a pyridine (B92270) and a benzene (B151609) ring. A dimethylaminopropyl side chain is attached to the nitrogen atom of the lactam in the diazepine ring.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the formation of the tricyclic lactam core, followed by the alkylation of the lactam to introduce the side chain.

Synthetic Pathway

Caption: Synthetic pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the known reaction types. Note: These protocols are representative and are not derived from the primary literature, which was not accessible for a detailed review.

Step 1: Synthesis of 11H-Pyrido[3,2-c][2]benzodiazepin-5-one (Tricyclic Lactam)

This step involves the condensation of 2-chloronicotinic acid with o-phenylenediamine. This reaction likely proceeds through an initial nucleophilic acyl substitution followed by an intramolecular nucleophilic aromatic substitution.

-

Reactants:

-

2-Chloronicotinic acid

-

o-Phenylenediamine

-

-

Solvent: A high-boiling point solvent such as diphenyl ether or Dowtherm A is likely used to achieve the necessary reaction temperature.

-

Reaction Conditions:

-

Equimolar amounts of 2-chloronicotinic acid and o-phenylenediamine are mixed in the solvent.

-

The mixture is heated to a high temperature (typically >200 °C) to drive the condensation and cyclization, with the removal of water and hydrogen chloride as byproducts.

-

The reaction progress is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

-

Purification: The crude product is likely purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield the pure tricyclic lactam.

Step 2: Synthesis of this compound

This step involves the N-alkylation of the tricyclic lactam with 1-chloro-2-dimethylaminopropane.

-

Reactants:

-

11H-Pyrido[3,2-c][2]benzodiazepin-5-one

-

1-Chloro-2-dimethylaminopropane

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is typically used for this type of alkylation.

-

Reaction Conditions:

-

The tricyclic lactam is dissolved in the solvent and treated with a base to deprotonate the lactam nitrogen, forming the corresponding anion.

-

1-Chloro-2-dimethylaminopropane is added to the solution.

-

The reaction mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC).

-

The reaction is quenched, typically with water.

-

-

Work-up and Purification:

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude this compound is purified, likely by column chromatography on silica (B1680970) gel, to yield the final product.

-

Quantitative Data

Due to the limited accessibility of primary literature, a comprehensive table of quantitative data such as reaction yields and detailed spectroscopic data could not be compiled. The available physical property data is presented in the "this compound: Chemical Identity" table.

Conclusion

This guide provides a foundational understanding of the chemical structure and synthesis of this compound. The two-step synthesis, involving a condensation reaction to form the tricyclic core followed by an N-alkylation, is a classical approach to this class of compounds. Further research into the primary patent and literature is recommended for access to detailed experimental procedures and comprehensive analytical data.

References

Propizepine: A Technical Whitepaper on its Discovery and Development

Disclaimer: This document synthesizes the publicly available information on the tricyclic antidepressant Propizepine. It is intended for researchers, scientists, and drug development professionals. Notably, there is a significant scarcity of detailed quantitative pharmacological data and specific experimental protocols in the public domain for this compound. Therefore, certain sections of this whitepaper are based on the general properties of tricyclic antidepressants (TCAs) and are intended to be illustrative.

Introduction

This compound, known by the brand names Depressin and Vagran, is a tricyclic antidepressant that was introduced for the treatment of depression in France during the 1970s[1]. As a member of the TCA class, its therapeutic effects are presumed to be mediated through the modulation of monoaminergic neurotransmission. This document provides a comprehensive overview of the discovery, synthesis, and putative pharmacological profile of this compound, drawing from the available scientific literature.

Discovery and Synthesis

This compound, with the manufacturer's code UP-106, was developed by Laboratories U.P.S.A.[2]. The synthesis of this compound was first reported in a Dutch patent filed in 1966 and subsequently detailed in the scientific literature.

Synthesis Pathway

The synthesis of this compound involves a two-step process:

-

Formation of the Tricyclic Lactam Core: The synthesis begins with the condensation of 2-chloronicotinic acid with o-phenylenediamine. This reaction forms the tricyclic lactam structure, 11H-pyrido[3,2-c][3]benzodiazepin-5-one. The precise order of amide formation and nucleophilic aromatic substitution in this step has not been definitively established.

-

Alkylation: The tricyclic lactam is then treated with a base to form an anion, which is subsequently alkylated with 1-chloro-2-dimethylaminopropane to yield this compound. This alkylation step is thought to proceed via an aziridinium (B1262131) ion intermediate.

Diagram of the Synthesis of this compound

Caption: Synthesis of this compound from 2-chloronicotinic acid and o-phenylenediamine.

Pharmacological Profile

Putative Mechanism of Action

As a tricyclic antidepressant, this compound is presumed to exert its therapeutic effects by blocking the reuptake of serotonin (B10506) and norepinephrine (B1679862) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission. Like other TCAs, it may also exhibit antagonist activity at muscarinic, histaminergic, and adrenergic receptors, which would contribute to its side effect profile.

Quantitative Data (Illustrative)

The following table is provided as an illustrative example of the kind of quantitative data that would be necessary for a complete pharmacological profile. Actual data for this compound is not available.

| Target | Putative Action | Ki (nM) - Illustrative |

| Serotonin Transporter (SERT) | Inhibition | Data not available |

| Norepinephrine Transporter (NET) | Inhibition | Data not available |

| Dopamine Transporter (DAT) | Inhibition | Data not available |

| Muscarinic M1 Receptor | Antagonism | Data not available |

| Histamine H1 Receptor | Antagonism | Data not available |

| Alpha-1 Adrenergic Receptor | Antagonism | Data not available |

Experimental Protocols

Detailed experimental protocols for studies conducted specifically with this compound are not publicly available. However, the following section provides a generalized protocol for a radioligand binding assay, a common method used to determine the affinity of a compound for a specific receptor.

Generalized Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [3H]-Citalopram for SERT)

-

Test compound (this compound) at various concentrations

-

Assay buffer

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is prepared in the assay buffer. A control sample without the test compound and a sample with an excess of a known non-radiolabeled ligand (to determine non-specific binding) are also prepared.

-

Equilibration: The mixtures are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: The filters are placed in vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Diagram of a Generalized Radioligand Binding Assay Workflow

References

Propizepine Receptor Binding Affinity: A Technical Overview and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative receptor binding affinity data (e.g., Kᵢ values) for propizepine. The following guide provides a comprehensive overview of the expected receptor binding profile of this compound based on its classification as a tricyclic antidepressant (TCA), data from structurally related compounds, and detailed experimental protocols for determining such affinities.

Introduction to this compound

This compound is a tricyclic antidepressant that was introduced for the treatment of depression in France in the 1970s.[1] As a member of the TCA class, its mechanism of action is presumed to involve the modulation of various neurotransmitter systems in the central nervous system. TCAs are known to interact with a wide range of receptors, contributing to both their therapeutic effects and their side-effect profiles.[2][3]

Expected Receptor Binding Profile of Tricyclic Antidepressants

TCAs typically exhibit a broad receptor binding profile.[4] Their primary antidepressant action is attributed to the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake.[2][3] However, they also act as antagonists at several other receptor sites, which is responsible for many of their adverse effects.[2][4]

Table 1: Typical Receptor Binding Affinities (Kᵢ in nM) of Tricyclic Antidepressants

| Receptor Target | Typical Affinity Range (Kᵢ in nM) | Associated Effects |

| Serotonin Transporter (SERT) | 1 - 100 | Antidepressant |

| Norepinephrine Transporter (NET) | 1 - 100 | Antidepressant |

| Muscarinic M₁ Receptors | 1 - 50 | Anticholinergic side effects (dry mouth, blurred vision, constipation) |

| Histamine H₁ Receptors | 0.5 - 20 | Sedation, weight gain |

| α₁-Adrenergic Receptors | 5 - 100 | Orthostatic hypotension, dizziness |

| 5-HT₂A Receptors | 10 - 200 | Anxiolytic effects, sedation, sexual dysfunction |

| Dopamine D₂ Receptors | > 100 (generally low affinity) | Lower risk of extrapyramidal symptoms compared to typical antipsychotics |

Note: Lower Kᵢ values indicate higher binding affinity.

Insights from Pirenzepine (B46924): A Structural Analog

Pirenzepine, a compound structurally related to this compound, is known for its selective antagonist activity at muscarinic receptors.[5][6] While not an antidepressant, its binding profile provides some insight into the potential muscarinic receptor affinity of similar tricyclic structures. Studies have shown that pirenzepine has a high affinity for M₁ muscarinic receptors.[5][6] It is plausible that this compound also possesses significant affinity for muscarinic receptors, a common characteristic of TCAs.

Experimental Protocols for Receptor Binding Affinity Studies

The determination of a compound's receptor binding affinity is typically achieved through in vitro radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.

General Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at a specific receptor.

Materials:

-

Receptor Source: Homogenates of specific brain regions (e.g., rat cortex for muscarinic receptors) or cell lines expressing the receptor of interest.

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-pirenzepine for M₁ receptors).

-

Test Compound: this compound at various concentrations.

-

Incubation Buffer: A buffer solution appropriate for the specific receptor being studied.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Dissect the desired tissue (e.g., rat brain cortex) and homogenize in an appropriate buffer.

-

Centrifuge the homogenate to pellet the cell membranes containing the receptors.

-

Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in the incubation buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes or a microplate, add a constant amount of the membrane preparation.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Add a constant, low concentration of the radioligand.

-

For determining non-specific binding, a separate set of tubes is prepared containing a high concentration of a known, potent unlabeled ligand for the target receptor.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand used.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualization of Experimental Workflow

Generalized Signaling Pathways for Tricyclic Antidepressants

The therapeutic effects of TCAs are believed to be mediated by long-term adaptive changes in neuronal signaling pathways, initiated by the acute increase in synaptic levels of serotonin and norepinephrine.

Monoamine Reuptake Inhibition and Downstream Effects

The primary action of TCAs is the blockade of SERT and NET.[2][3] This leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Over time, this can lead to downstream effects such as the modulation of gene expression and neurogenesis, which are thought to contribute to the antidepressant effects.

Conclusion

While specific quantitative binding data for this compound remains elusive in the public domain, its classification as a tricyclic antidepressant allows for a well-founded estimation of its receptor interaction profile. It is expected to be a potent inhibitor of serotonin and norepinephrine reuptake and to possess antagonist activity at muscarinic, histaminic, and adrenergic receptors. The methodologies outlined in this guide provide a clear framework for conducting the necessary in vitro studies to definitively characterize the receptor binding affinities of this compound. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

- 4. psychdb.com [psychdb.com]

- 5. Tricyclic compounds as selective antimuscarinics. 1. Structural requirements for selectivity toward the muscarinic acetylcholine receptor in a series of pirenzepine and imipramine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Propizepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propizepine is a tricyclic antidepressant (TCA) that was introduced for the treatment of depression in France during the 1970s.[1] As with other members of the TCA class, its therapeutic effects are primarily attributed to the modulation of monoaminergic neurotransmission. However, a detailed in vitro characterization of this compound is not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of the expected in vitro effects of this compound, based on its classification as a tricyclic antidepressant and by drawing parallels with well-characterized TCAs like imipramine (B1671792) and amitriptyline (B1667244). This guide summarizes the core pharmacological actions, presents representative quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.

Introduction: The Tricyclic Antidepressant Landscape

Tricyclic antidepressants have been a cornerstone in the pharmacological treatment of depression for decades. Their mechanism of action primarily involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[3]

Beyond their primary targets, TCAs are known to interact with a variety of other receptors, including muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and α-adrenergic receptors.[4] These off-target interactions are largely responsible for the side-effect profile of TCAs. This compound, as a member of this class, is anticipated to share this general pharmacological profile.

Primary Pharmacological Target: Monoamine Transporters

Table 1: Comparative Binding Affinities (Ki, nM) of Tricyclic Antidepressants for Monoamine Transporters

| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| This compound | Data not available | Data not available |

| Imipramine | 1.1 | 1.7 |

| Desipramine | 19 | 0.3 |

| Amitriptyline | 4.3 | 10 |

| Nortriptyline (B1679971) | 10 | 1.8 |

Data for imipramine, desipramine, amitriptyline, and nortriptyline are representative values from published literature and serve as a reference for the expected profile of this compound.

Off-Target Receptor Interactions

This compound is expected to exhibit affinity for several other receptors, contributing to its overall pharmacological profile and potential side effects. The following table summarizes the expected receptor interactions based on data from other TCAs.

Table 2: Comparative Antagonist Affinities (Ki, nM) of Tricyclic Antidepressants for Off-Target Receptors

| Compound | Muscarinic M1 Receptor | Histamine H1 Receptor | α1-Adrenergic Receptor |

| This compound | Data not available | Data not available | Data not available |

| Imipramine | 80 | 11 | 37 |

| Amitriptyline | 18 | 1.1 | 24 |

Data for imipramine and amitriptyline are representative values from published literature and serve as a reference for the expected profile of this compound.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for SERT, NET, muscarinic, histamine, and adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing the target receptor/transporter (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex).

-

Radioligand specific for the target (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-QNB for muscarinic receptors, [³H]-pyrilamine for H1 receptors, [³H]-prazosin for α1-adrenergic receptors).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Neurotransmitter Reuptake Assay)

Functional assays measure the effect of a compound on the biological activity of its target.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the reuptake of serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.

Materials:

-

Synaptosomes prepared from rat brain tissue or cells stably expressing SERT or NET.

-

[³H]-Serotonin or [³H]-Norepinephrine.

-

This compound at various concentrations.

-

Appropriate buffer solutions.

-

Scintillation counter.

Procedure:

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Initiate the uptake by adding [³H]-serotonin or [³H]-norepinephrine.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the amount of radioactivity taken up by the synaptosomes or cells using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50).

Signaling Pathways

The therapeutic effects of this compound are a consequence of its ability to modulate intracellular signaling pathways downstream of monoamine receptors. The long-term adaptive changes in these pathways are thought to be crucial for the antidepressant effect.

Conclusion

While specific in vitro characterization data for this compound is limited, its classification as a tricyclic antidepressant provides a strong framework for understanding its pharmacological profile. It is expected to act as a potent inhibitor of both serotonin and norepinephrine transporters, with additional affinities for muscarinic, histaminic, and adrenergic receptors. The provided comparative data and experimental protocols offer a valuable resource for researchers and drug development professionals interested in further investigating the in vitro effects of this compound and other tricyclic antidepressants. Further studies are warranted to definitively characterize the binding and functional profile of this compound.

References

- 1. Tricyclic compounds as selective antimuscarinics. 1. Structural requirements for selectivity toward the muscarinic acetylcholine receptor in a series of pirenzepine and imipramine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Propizepine (CAS 10321-12-7): A Technical Overview of a Tricyclic Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propizepine (CAS Number 10321-12-7), a tricyclic antidepressant (TCA) developed in the 1970s, has been utilized in clinical practice, primarily in France, under the brand names Depressin and Vagran.[1] This technical guide provides a comprehensive overview of the available research on this compound, focusing on its chemical synthesis, pharmacological classification, and the general mechanisms of action attributed to its class of compounds. Due to the limited availability of detailed historical research data in publicly accessible databases, this document also highlights the gaps in current knowledge, particularly concerning specific quantitative pharmacological data and detailed experimental protocols.

Introduction

This compound is a heterocyclic compound with the chemical name 6-[2-(Dimethylamino)propyl]-1,6-dihydro-5H-pyrido[2,3-b][2][3]benzodiazepin-5-one. It belongs to the tricyclic antidepressant (TCA) class of drugs, which were among the first effective pharmacological treatments for major depressive disorder.[4][5] Like other TCAs, its therapeutic effects are believed to stem from its interaction with monoamine neurotransmitter systems in the central nervous system.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 10321-12-7 | [1] |

| Molecular Formula | C17H20N4O | [1] |

| Molar Mass | 296.374 g·mol−1 | [1] |

| Synonyms | UP-106, Depressin, Vagran | [1] |

Synthesis

The synthesis involves a two-step process:

-

Formation of the Tricyclic Lactam Core: Condensation of 2-chloronicotinic acid with o-phenylenediamine (B120857) directly yields the tricyclic lactam, 5H-pyrido[2,3-b][2][3]benzodiazepin-5-one.[2]

-

Alkylation: The tricyclic lactam is then alkylated with 1-chloro-2-dimethylaminopropane to yield this compound.[2] This alkylation step is thought to proceed via an aziridinium (B1262131) ion intermediate.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tricyclic Antidepressants: List, Uses & Side Effects - Drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. journalcra.com [journalcra.com]

The Neurochemical Landscape of Propizepine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propizepine is a tricyclic antidepressant (TCA) that was introduced for the treatment of depression in France in the 1970s.[1][2] Like other members of the TCA class, its therapeutic effects are presumed to be mediated by its interaction with monoamine neurotransmitter systems in the central nervous system. This technical guide provides a comprehensive overview of the neurochemical properties of this compound, contextualized within the broader pharmacological profile of tricyclic antidepressants. Due to the limited availability of specific quantitative data for this compound, this document leverages established knowledge of the TCA class to infer its likely mechanisms of action and receptor interactions. Detailed experimental protocols for key assays used to characterize such compounds are also provided, alongside visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound and Tricyclic Antidepressants

This compound is a dibenzazepine (B1670418) derivative with a chemical structure characteristic of tricyclic antidepressants.[3] TCAs were a mainstay of antidepressant therapy for several decades and are known for their broad spectrum of pharmacological activity.[4] Their primary mechanism of action is the inhibition of the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively.[4][5] This leads to an increased concentration of these monoamines in the synapse, enhancing neurotransmission.

In addition to their effects on monoamine transporters, TCAs also exhibit varying affinities for a range of other receptors, including histamine (B1213489) H1 receptors, muscarinic M1 acetylcholine (B1216132) receptors, and α1-adrenergic receptors.[5][6] These interactions are largely responsible for the side-effect profile of TCAs, which includes sedation, dry mouth, constipation, and orthostatic hypotension.[6]

Quantitative Neurochemical Data

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Select Tricyclic Antidepressants

| Antidepressant | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

|---|---|---|---|

| Amitriptyline | 4.3 | 19.6 | 3,250 |

| Clomipramine | 0.14 | 29 | 2,800 |

| Desipramine | 20 | 0.28 | 2,300 |

| Doxepin | 6.7 | 29 | 5,000 |

| Imipramine | 1.1 | 10.7 | 8,600 |

| Nortriptyline | 10 | 2.0 | 1,000 |

Data compiled from various sources.[5][7]

Table 2: Receptor Binding Affinities (Ki, nM) of Select Tricyclic Antidepressants

| Antidepressant | Histamine H1 | Muscarinic M1 | α1-Adrenergic |

|---|---|---|---|

| Amitriptyline | 0.9 | 13 | 16 |

| Clomipramine | 19 | 37 | 28 |

| Desipramine | 11 | 110 | 44 |

| Doxepin | 0.2 | 53 | 21 |

| Imipramine | 11 | 79 | 37 |

| Nortriptyline | 8 | 70 | 38 |

Data compiled from various sources.[5][7]

Signaling Pathways

The primary therapeutic action of tricyclic antidepressants, including presumably this compound, involves the modulation of serotonergic and noradrenergic signaling pathways. By inhibiting the reuptake of serotonin and norepinephrine, TCAs increase the availability of these neurotransmitters in the synaptic cleft, leading to enhanced activation of postsynaptic receptors and downstream signaling cascades.

Experimental Protocols

The characterization of the neurochemical profile of a compound like this compound involves a series of in vitro assays. The following are detailed methodologies for two key experimental procedures.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Protocol Details:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The final pellet is resuspended to a specific protein concentration.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the functional potency (IC50) of a compound to inhibit the reuptake of a specific neurotransmitter into synaptosomes or cells expressing the relevant transporter.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. This compound [medbox.iiab.me]

- 4. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 5. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychdb.com [psychdb.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Propizepine In Vivo Experimental Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific in vivo experimental data, detailed protocols, or quantitative results for propizepine. The following application notes and protocols are therefore based on the general knowledge of tricyclic antidepressants (TCAs) and standardized in vivo experimental designs commonly employed for this class of compounds. The provided data are illustrative and should be considered exemplary. Researchers should optimize these protocols and establish specific parameters for this compound in their own experimental settings.

Introduction

This compound is a tricyclic antidepressant (TCA) that was used in France for the treatment of depression.[1][2] Like other TCAs, its mechanism of action is presumed to involve the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft, leading to an increase in the concentration of these neurotransmitters in the brain.[3][4] TCAs can also interact with other receptors, including muscarinic and histamine (B1213489) receptors, which may contribute to their therapeutic effects and side-effect profiles.[5][6][7]

These application notes provide a framework for the in vivo evaluation of this compound, focusing on preclinical models of antidepressant activity and pharmacokinetic analysis.

I. Pharmacological Target and Signaling Pathway

The primary pharmacological target of TCAs is the presynaptic reuptake transporters for serotonin (SERT) and norepinephrine (NET). By blocking these transporters, TCAs increase the extracellular levels of these neurotransmitters, enhancing serotonergic and noradrenergic signaling.

II. In Vivo Models for Antidepressant Activity

Standard behavioral tests in rodents are used to predict the antidepressant efficacy of novel compounds. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common models for screening potential antidepressants.

A. Forced Swim Test (FST)

The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility, reflecting a more persistent escape-oriented behavior.[6][8][9][10]

-

Animals: Male mice (e.g., C57BL/6 or BALB/c) weighing 20-25g are commonly used.

-

Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

Gently place each mouse into the water cylinder for a 6-minute session.

-

Record the session for later analysis.

-

The duration of immobility (defined as the absence of movement except for small motions to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment groups.

-

-

Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

B. Tail Suspension Test (TST)

The TST is another widely used model that induces a state of behavioral despair. Mice are suspended by their tails, and the duration of immobility is measured.[2][5][11][12]

-

Animals: Male mice are typically used.

-

Apparatus: A suspension box or a horizontal bar from which the mice can be suspended by their tails using adhesive tape. The suspension should be high enough to prevent the mice from reaching any surfaces.

-

Procedure:

-

Administer this compound (or vehicle) 30-60 minutes prior to the test.

-

Suspend each mouse by its tail for a 6-minute period.

-

The duration of immobility (hanging passively) is recorded during the test period.

-

-

Data Analysis: The mean immobility time is calculated for each group and compared using statistical analysis.

C. Spontaneous Locomotor Activity

To rule out the possibility that a reduction in immobility in the FST or TST is due to a general increase in motor activity, a separate locomotor activity test should be performed.

-

Animals: Male mice.

-

Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to monitor movement.

-

Procedure:

-

Administer this compound (or vehicle) at the same doses and pretreatment times as in the FST and TST.

-

Place each mouse in the center of the open-field arena.

-

Record the total distance traveled and other locomotor parameters for a specified duration (e.g., 15-30 minutes).

-

-

Data Analysis: Compare the mean distance traveled between the different treatment groups.

III. Data Presentation: Exemplary Quantitative Data

The following tables present hypothetical data for this compound in the described behavioral assays.

Table 1: Effect of this compound in the Forced Swim Test (FST) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds, Mean ± SEM) | % Decrease in Immobility vs. Vehicle |

| Vehicle | - | 10 | 150 ± 10 | - |

| This compound | 10 | 10 | 115 ± 8 | 23.3% |

| This compound | 20 | 10 | 85 ± 7 | 43.3% |

| Imipramine (Control) | 20 | 10 | 80 ± 6 | 46.7% |

Table 2: Effect of this compound in the Tail Suspension Test (TST) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds, Mean ± SEM) | % Decrease in Immobility vs. Vehicle |

| Vehicle | - | 10 | 180 ± 12 | - |

| This compound | 10 | 10 | 130 ± 10 | 27.8% |

| This compound | 20 | 10 | 100 ± 9 | 44.4% |

| Imipramine (Control) | 20 | 10 | 95 ± 8 | 47.2% |

Table 3: Effect of this compound on Locomotor Activity in Mice

| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (meters, Mean ± SEM) |

| Vehicle | - | 10 | 25 ± 2.5 |

| This compound | 10 | 10 | 23 ± 2.1 |

| This compound | 20 | 10 | 21 ± 1.9 |

| Imipramine (Control) | 20 | 10 | 20 ± 2.0 |

IV. Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats are commonly used for PK studies.

-

Drug Administration:

-

Intravenous (IV) Bolus: Administer a single dose (e.g., 2 mg/kg) via the tail vein to determine key PK parameters like clearance and volume of distribution.

-

Oral (PO) Gavage: Administer a single dose (e.g., 10 mg/kg) to assess oral bioavailability.

-

-

Blood Sampling: Collect blood samples from the tail vein or via a cannula at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

-

Sample Analysis: Analyze plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 4: Exemplary Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | - | 150 |

| Tmax (h) | - | 1.5 |

| AUC (0-inf) (ng*h/mL) | 500 | 1200 |

| t1/2 (h) | 4.5 | 4.8 |

| CL (L/h/kg) | 4.0 | - |

| Vd (L/kg) | 25 | - |

| F (%) | - | 48 |

V. Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel antidepressant compound like this compound.

References

- 1. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psychogenics.com [psychogenics.com]

- 5. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The Recent Progress in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 10. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]

- 12. Tail suspension test - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Propizepine Dosage Calculation in Animal Studies

Disclaimer: Propizepine is a tricyclic antidepressant (TCA) that was introduced in France in the 1970s.[1][2] There is a significant lack of publicly available scientific literature detailing its preclinical pharmacology, including specific dosage ranges, pharmacokinetic profiles, and toxicity data in common laboratory animal species. The following application notes and protocols are therefore based on the general properties of tricyclic antidepressants and are intended to serve as a guideline for initial study design. It is imperative that researchers conduct dose-finding studies, pharmacokinetic analyses, and thorough safety assessments for this compound before commencing efficacy trials.

Introduction

This compound is classified as a tricyclic antidepressant.[1][2] TCAs as a class of drugs primarily function by inhibiting the reuptake of the neurotransmitters serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[3] This mechanism is believed to underlie their therapeutic effects in depressive disorders. When planning animal studies with this compound, it is crucial to consider the general characteristics of TCAs, such as their potential for anticholinergic, antihistaminic, and cardiovascular side effects.[3]

Data Presentation: Dosage Guidelines for Representative Tricyclic Antidepressants

Due to the absence of specific dosage data for this compound, the following table provides reported dosage ranges for other commonly studied TCAs in various animal models. These values should be used as a starting point for designing dose-ranging studies for this compound.

| Tricyclic Antidepressant | Species | Dosage Range (mg/kg) | Route of Administration | Relevant Study Type |

| Imipramine | Mouse | 7 - 30 | Intraperitoneal (IP), Oral (PO) | Forced Swim Test, Tail Suspension Test[4] |

| Rat | 5 - 20 | Intraperitoneal (IP), Oral (PO) | Learned Helplessness, Chronic Mild Stress | |

| Amitriptyline | Mouse | 5 - 20 | Intraperitoneal (IP) | Tail Suspension Test, Marble Burying |

| Rat | 2.5 - 10 | Intraperitoneal (IP), Oral (PO) | Forced Swim Test, Chronic Mild Stress | |

| Clomipramine | Dog | 1 - 3 | Oral (PO) | Treatment of Compulsive Disorders[3] |

| Cat | 0.25 - 1 | Oral (PO) | Treatment of Anxiety and Urine Marking[3] | |

| Desipramine | Mouse | 10 - 32 | Intraperitoneal (IP) | Tail Suspension Test[5] |

| Rat | 5 - 15 | Intraperitoneal (IP) | Forced Swim Test |

Note: The optimal dose for this compound may differ significantly from these examples. It is critical to perform a thorough literature search for any newly available data and to conduct pilot studies to determine the appropriate dose range.

Experimental Protocols

The following protocols outline a general workflow for evaluating the antidepressant-like effects of a novel compound like this compound in a rodent model.

This diagram illustrates the typical phases of an in vivo study for a test compound like this compound.

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.[6][7]

Objective: To assess the effect of this compound on depression-like behavior, as indicated by immobility time in the forced swim test.

Materials:

-

This compound (vehicle to be determined based on solubility)

-

Male C57BL/6 mice (8-10 weeks old)

-

Glass beakers (25 cm tall, 10 cm diameter)

-

Water (23-25°C)

-

Video recording and analysis software

Procedure:

-

Acclimation: House animals in standard conditions for at least one week prior to the experiment.

-

Drug Administration:

-

Divide mice into at least three groups: Vehicle control, Positive control (e.g., Imipramine 15 mg/kg), and this compound (at various doses determined from pilot studies).

-

Administer the compounds via the chosen route (e.g., IP injection) 30-60 minutes before the test. For chronic studies, administer daily for 14-21 days.[8]

-

-

Forced Swim Test:

-

Fill beakers with water to a depth of 15 cm.

-

Gently place each mouse into a beaker for a 6-minute session.

-

Record the entire session.

-

Score the duration of immobility (floating with only minor movements to maintain balance) during the last 4 minutes of the test.

-

-

Data Analysis:

-

Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).

-

A significant reduction in immobility time for the this compound group compared to the vehicle group suggests an antidepressant-like effect.

-

Mechanism of Action: General Signaling Pathway for Tricyclic Antidepressants

While the specific receptor binding profile of this compound is not detailed in the available literature, the general mechanism of action for TCAs involves the blockade of serotonin (SERT) and norepinephrine (NET) transporters.[3]

Important Considerations

-

Vehicle Selection: The vehicle for dissolving this compound must be non-toxic and have no behavioral effects of its own. Common vehicles include saline, distilled water with a small amount of Tween 80, or dimethyl sulfoxide (B87167) (DMSO).

-

Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) should be consistent and justified based on the study's objectives and the compound's properties.

-

Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines. Monitor animals for any adverse effects, particularly those common to TCAs such as sedation, ataxia, or anticholinergic signs (e.g., dry mouth, constipation).

-

Pharmacokinetics: It is highly recommended to perform pharmacokinetic studies to determine key parameters such as half-life, bioavailability, and brain penetration of this compound in the chosen species. This information is crucial for designing a rational dosing regimen.[9]

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. merckvetmanual.com [merckvetmanual.com]

- 4. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychogenics.com [psychogenics.com]

- 7. Animal behavioural studies in the evaluation of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]